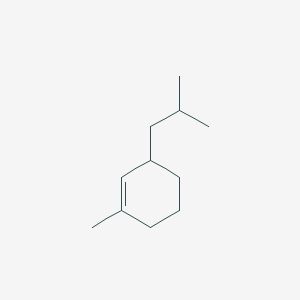
1-Methyl-3-(2-methylpropyl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(2-methylpropyl)cyclohex-1-ene is an organic compound with the molecular formula C10H18. It is a derivative of cyclohexene, featuring a methyl group and a 2-methylpropyl group as substituents. This compound is part of the broader class of cycloalkenes, which are known for their diverse chemical reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-methylpropyl)cyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with isobutyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding diene or the use of transition metal catalysts to facilitate the alkylation process. These methods are optimized for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-(2-methylpropyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can yield the saturated cyclohexane derivative.
Substitution: Halogenation reactions, such as bromination or chlorination, can occur at the double bond, leading to the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated cyclohexane derivatives
Substitution: Dihalogenated cyclohexenes
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(2-methylpropyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(2-methylpropyl)cyclohex-1-ene involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the double bond, which can participate in electrophilic addition reactions. The methyl and 2-methylpropyl groups influence the compound’s steric and electronic properties, affecting its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
- 1-Methylcyclohexene
- 3-Methylcyclohexene
- 4-Methylcyclohexene
Comparison: 1-Methyl-3-(2-methylpropyl)cyclohex-1-ene is unique due to the presence of both a methyl and a 2-methylpropyl group, which confer distinct steric and electronic effects compared to its simpler counterparts. These substituents can significantly influence the compound’s reactivity, making it suitable for specific applications where other methylcyclohexenes may not be as effective.
Eigenschaften
CAS-Nummer |
399566-02-0 |
|---|---|
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
1-methyl-3-(2-methylpropyl)cyclohexene |
InChI |
InChI=1S/C11H20/c1-9(2)7-11-6-4-5-10(3)8-11/h8-9,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
LKLHOBBPUDWOTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(CCC1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


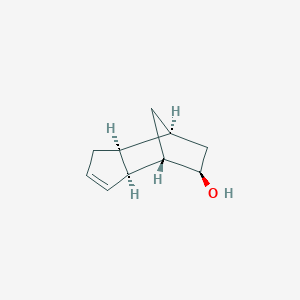
![Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-](/img/structure/B14237506.png)
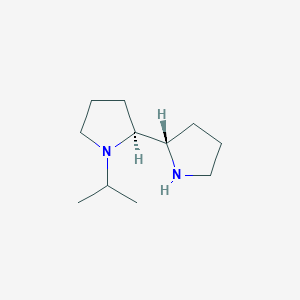
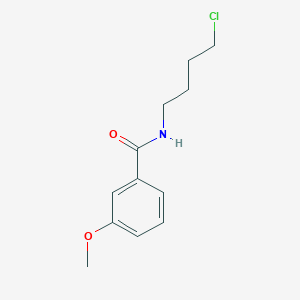
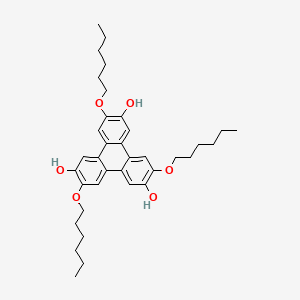
![Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol](/img/structure/B14237530.png)
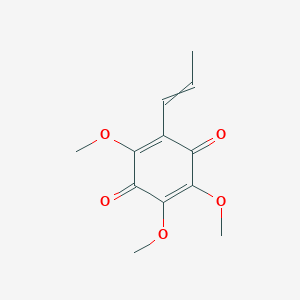

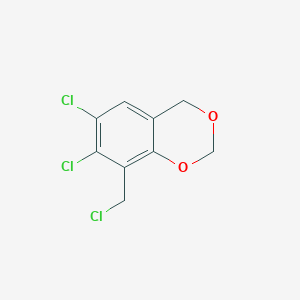
![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester](/img/structure/B14237557.png)
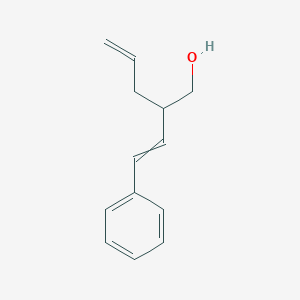
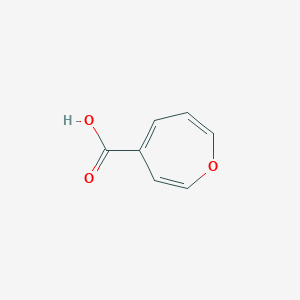
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
